molecular formula C32H26F6N4O13 B1148120 Rh110-2(Asp)   Caspase Substrate CAS No. 220846-63-9

Rh110-2(Asp)   Caspase Substrate

Cat. No.: B1148120
CAS No.: 220846-63-9
M. Wt: 788.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rh110-2(Asp) Caspase Substrate is a fluorogenic substrate used to detect caspase activity, particularly caspase-3, which plays a crucial role in the process of apoptosis. This compound is based on rhodamine 110, a fluorophore that becomes highly fluorescent upon enzymatic cleavage. The substrate is designed to be non-fluorescent until it is cleaved by caspases, releasing the fluorescent rhodamine 110, which can be easily detected using fluorescence-based assays .

Scientific Research Applications

Rh110-2(Asp) Caspase Substrate has a wide range of applications in scientific research:

Mechanism of Action

Caspases are intracellular proteases that propagate programmed cell death, proliferation, and inflammation . Activation of caspases occurs by a conserved mechanism subject to strict cellular regulation . Once activated by a specific stimulus, caspases execute limited proteolysis of downstream substrates to trigger a cascade of events that culminates in the desired biological response .

Safety and Hazards

Rh110-2(Asp) Caspase Substrate is intended for research use only and is not for use in diagnostic procedures .

Future Directions

The future directions of Rh110-2(Asp) Caspase Substrate research could involve further exploration of its role in apoptosis and inflammation . There is also potential for investigating its role in proliferation, differentiation, or migration . Additionally, the development of several peptide derivatives of rhodamine 110 that can be used to detect specific proteinase activity in vitro and in vivo could be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rh110-2(Asp) Caspase Substrate involves the conjugation of rhodamine 110 with specific peptide sequences. The general synthetic route includes:

    Peptide Synthesis: The peptide sequence containing aspartic acid residues is synthesized using solid-phase peptide synthesis.

    Conjugation: The synthesized peptide is then covalently linked to rhodamine 110 through its amino groups.

Industrial Production Methods: Industrial production of Rh110-2(Asp) Caspase Substrate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Rh110-2(Asp) Caspase Substrate primarily undergoes enzymatic cleavage reactions. The key reaction is the hydrolysis of the peptide bond by caspases, resulting in the release of fluorescent rhodamine 110 .

Common Reagents and Conditions:

Major Products: The major product formed from the enzymatic cleavage of Rh110-2(Asp) Caspase Substrate is rhodamine 110, which exhibits strong fluorescence .

Comparison with Similar Compounds

Rh110-2(Asp) Caspase Substrate is unique due to its high sensitivity and specificity for caspase activity detection. Similar compounds include:

    AMC (7-amino-4-methylcoumarin) Caspase Substrate: Another fluorogenic substrate used for caspase assays, but with different spectral properties.

    AFC (7-amino-4-trifluoromethylcoumarin) Caspase Substrate: Similar to AMC but with enhanced fluorescence properties.

    AnaRed™ Caspase Substrate: A red fluorogenic substrate that avoids autofluorescence interference.

Rh110-2(Asp) Caspase Substrate stands out due to its compatibility with standard fluorescein filter setups and its excellent signal-to-background ratios .

Properties

CAS No.

220846-63-9

Molecular Formula

C32H26F6N4O13

Molecular Weight

788.57

Origin of Product

United States

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